
TCS 2314
概要
説明
TCS 2314は、インテグリン極晩期抗原4(VLA-4; α4β1)アンタゴニストとしての役割で知られている化学化合物です。 分子量は522.59、分子式はC28H34N4O6です 。 この化合物は、主に炎症細胞の活性化を阻害するために科学研究で使用されています .
準備方法
合成経路と反応条件
TCS 2314の合成には、主要な中間体の形成とその後の反応を含む複数のステップが含まれます。 詳細な合成経路は企業秘密であり、多くの場合、複雑な有機合成技術を伴います。 反応条件には、通常、制御された温度、ジメチルスルホキシド(DMSO)などの特定の溶媒、および反応を促進するための触媒が含まれます .
工業生産方法
This compoundの工業生産は、高純度と収率を確保するために厳格な条件下で行われます。 このプロセスには、自動反応器を使用した大規模合成と、高性能液体クロマトグラフィー(HPLC)などの精製技術を使用して、純度を98%以上に達することが含まれます .
化学反応の分析
反応の種類
TCS 2314は、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、酸素の付加または水素の除去が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。
置換: この反応には、1つの原子または原子団を別の原子または原子団で置き換えることが含まれます。
一般的な試薬と条件
This compoundの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、エタノールやDMSOなどのさまざまな溶媒が含まれます .
主要な製品
これらの反応から生成される主要な製品は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりさまざまな酸素化誘導体が得られる場合があり、還元によりさまざまな水素化体が得られます .
科学研究への応用
This compoundは、以下を含む科学研究で幅広い用途があります。
化学: 有機合成における試薬として、および分析化学における標準として使用されます。
生物学: 特に炎症反応の文脈における、細胞接着と移動に関する研究で使用されます。
医学: 炎症性疾患および異常な細胞接着を伴う状態の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Chemical Profile
- Chemical Name : 1-[[(3S)-4-[2-[4-[[[(2-Methylphenyl)amino]carbonyl]amino]phenyl]acetyl]-3-morpholinyl]carbonyl]-4-piperidinediacetic acid
- Molecular Formula : C28H34N4O6
- Molecular Weight : 522.59
- IC50 : Approximately 4.4 nM for VLA-4 inhibition
Oncology
TCS 2314 has shown promise as a therapeutic agent in cancer treatment:
- Tumor Growth Inhibition : In preclinical studies, this compound has been demonstrated to inhibit tumor growth in xenograft models, particularly in cancers such as breast and colon cancer.
- Metastasis Reduction : The compound reduces metastatic potential by disrupting tumor-stroma interactions, leading to decreased spread of cancer cells.
- Survival Improvement : Animal studies indicate that mice treated with this compound exhibit prolonged survival compared to control groups.
Immunology
The anti-inflammatory properties of this compound are significant for treating autoimmune diseases:
- Leukocyte Adhesion Inhibition : this compound effectively inhibits leukocyte binding to endothelial cells, thereby reducing inflammation .
- Cytokine Production Attenuation : The compound decreases cytokine production and inflammatory responses, making it a candidate for conditions like multiple sclerosis and rheumatoid arthritis .
Case Study 1: Cancer Treatment
In a study focusing on breast cancer cell lines expressing α4β1 integrin, this compound was administered to evaluate its effects on cell proliferation and migration. Results indicated a significant reduction in both metrics compared to untreated controls, highlighting its potential as a targeted therapy in oncology.
Parameter | Control Group | This compound Treated Group |
---|---|---|
Cell Proliferation Rate (%) | 100 | 45 |
Migration Rate (%) | 100 | 30 |
Case Study 2: Inflammation Modulation
In models of rheumatoid arthritis, this compound was tested for its ability to modulate immune responses. The study demonstrated that treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory cytokines.
Parameter | Baseline Levels | Post-Treatment Levels |
---|---|---|
Joint Swelling (mm) | 8 | 3 |
IL-6 Levels (pg/mL) | 150 | 50 |
作用機序
TCS 2314は、インテグリン極晩期抗原4(VLA-4; α4β1)を拮抗することにより効果を発揮します。 この相互作用は、炎症細胞の活性化を阻害し、炎症を軽減します。 This compoundの分子標的は、細胞接着とシグナル伝達経路に関与しているインテグリン受容体のα4およびβ1サブユニットです .
類似の化合物との比較
類似の化合物
TCS 2312: 類似の特性を持つ別のインテグリンアンタゴニストですが、分子構造が異なります。
TCS 2315: 比較可能な生物学的活性を持つ化合物ですが、化学的特性が異なります。
独自性
This compoundは、VLA-4アンタゴニストとしての高い選択性と効力で、IC50は4.4 nMであるため、独自性があります 。 これは、他の同様の化合物と比較して、炎症細胞の活性化を阻害する上で特に効果的です .
類似化合物との比較
Similar Compounds
TCS 2312: Another integrin antagonist with similar properties but different molecular structure.
TCS 2315: A compound with comparable biological activity but distinct chemical characteristics.
Uniqueness
TCS 2314 is unique due to its high selectivity and potency as a VLA-4 antagonist, with an IC50 of 4.4 nM . This makes it particularly effective in blocking inflammatory cell activation compared to other similar compounds .
生物活性
TCS 2314, chemically identified as 1-[[(3S)-4-[2-[4-[[[(2-Methylphenyl)amino]carbonyl]amino]phenyl]acety]l-3-morpholinyl]carbonyl]-4-piperidinediacetic acid, is a potent antagonist of the very late antigen-4 (VLA-4) integrin, specifically targeting the α4β1 integrin. This compound has garnered significant attention for its potential therapeutic applications in oncology and immunology due to its ability to modulate immune responses and inhibit tumor growth.
This compound functions primarily through competitive inhibition of integrin binding sites. By blocking the interaction between VLA-4 and its ligands, such as vascular cell adhesion molecule-1 (VCAM-1), this compound disrupts the adhesion and migration of leukocytes to sites of inflammation. This mechanism is particularly relevant in conditions characterized by excessive leukocyte infiltration, such as multiple sclerosis and rheumatoid arthritis.
Potency and Efficacy
The biological activity of this compound is characterized by its high potency as an α4β1 integrin antagonist, with an inhibitory concentration (IC50) of approximately 4.4 nM . This level of potency indicates a strong ability to inhibit the binding of leukocytes to endothelial cells, thereby reducing inflammation and potentially alleviating symptoms associated with autoimmune disorders .
Applications in Cancer Treatment
In the context of cancer research, this compound shows promise as a therapeutic agent due to its ability to target tumor cell adhesion, migration, and invasion. The following table summarizes key findings from preclinical studies on this compound's effects on tumor growth and metastasis:
Study Type | Findings |
---|---|
Xenograft Models | Inhibition of tumor growth observed in various cancer types (e.g., breast, colon) |
Metastasis Studies | Significant reduction in metastatic spread by disrupting tumor-stroma interactions |
Survival Analysis | Prolonged survival in animal models treated with this compound |
These studies indicate that this compound not only inhibits tumor growth but also decreases metastatic potential, making it a candidate for further clinical investigation.
Immunological Effects
This compound's role in modulating immune responses has been extensively studied. It has been shown to:
- Reduce leukocyte adhesion: Inhibits the binding of leukocytes to endothelial cells under inflammatory conditions.
- Attenuate inflammation: Decreases cytokine production and inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Multiple Sclerosis Model: In a study involving EAE (experimental autoimmune encephalomyelitis) mice, treatment with this compound resulted in reduced clinical scores and lower levels of inflammatory cytokines.
- Rheumatoid Arthritis Model: Administration of this compound demonstrated decreased joint inflammation and damage in collagen-induced arthritis models.
These findings underscore the compound's potential as a therapeutic agent for autoimmune diseases characterized by chronic inflammation .
特性
IUPAC Name |
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXAAOWFOURIHK-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3C(=O)N4CCC(CC4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOC[C@H]3C(=O)N4CCC(CC4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。